molecular formula C9H8N4O2 B7817237 2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid

2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid

Cat. No.: B7817237
M. Wt: 204.19 g/mol
InChI Key: XHNKNIHFPAUDAK-UHFFFAOYSA-N
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Description

2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid is a compound that features a benzoic acid moiety linked to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with benzoic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of copper N-heterocyclic carbene catalysts in aqueous solvents has been reported to be effective for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various reduced forms of the tetrazole ring.

Scientific Research Applications

2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid involves its interaction with specific molecular targets. For instance, as an angiotensin-II receptor antagonist, it binds to the receptor and inhibits its activity, leading to antihypertensive effects. The tetrazole ring is known to mimic the carboxylate group, allowing it to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid is unique due to its specific combination of a benzoic acid moiety with a tetrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest.

Properties

IUPAC Name

2-(2H-tetrazol-5-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-9(15)7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNKNIHFPAUDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NNN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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